2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 19686-05-6) is a highly specialized, advanced gamma-carboline intermediate primarily utilized as the core building block for Latrepirdine (Dimebon) and related neuroactive libraries [1]. Featuring a pre-methylated piperidine nitrogen (N2) and an activating methyl group on the indole ring (C8), this scaffold provides a highly reactive, regioselective free indole amine (N5) [2]. For industrial scale-up and medicinal chemistry procurement, sourcing this exact intermediate bypasses the harsh, highly acidic conditions of de novo Fischer indole synthesis, offering a streamlined, one-step pathway to complex N5-substituted gamma-carbolines used in neurodegenerative disease research and histone deacetylase (HDAC) inhibitor development [3].
Substituting this compound with the unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core introduces severe synthetic inefficiencies, as the presence of two secondary amines (N2 and N5) necessitates complex, multi-step orthogonal protection and deprotection strategies to achieve selective functionalization[1]. Conversely, attempting to use the fully assembled Latrepirdine API for library generation is synthetically unviable, as the N5 position is already irreversibly alkylated with a pyridylethyl moiety[2]. Furthermore, relying on raw starting materials (p-tolylhydrazine and N-methyl-4-piperidone) forces manufacturers to perform the Fischer indole cyclization in-house, which requires strong acids, generates significant hazardous waste, and introduces batch-to-batch yield variability during scale-up [3]. Procuring the pre-assembled 2,8-dimethyl core guarantees 100% regiochemical control for direct N5-derivatization.
Procuring 19686-05-6 allows manufacturers to synthesize Latrepirdine (Dimebon) in a single, high-yielding step via base-catalyzed condensation with 2-methyl-5-vinyl-pyridine (MVP), achieving an 80% yield under optimized conditions (K3PO4, DMAc, 100°C) [1]. In contrast, performing the full de novo synthesis requires handling p-tolylhydrazine under highly acidic Fischer indole conditions before the condensation step can even occur [2].
| Evidence Dimension | API synthesis step count and final condensation yield |
| Target Compound Data | 1 step, 80% yield (direct N5-condensation) |
| Comparator Or Baseline | De novo synthesis (multi-step, requiring prior Fischer indole cyclization) |
| Quantified Difference | Eliminates the entire cyclization step, reducing process time and hazardous acid waste while maintaining an 80% yield in the final coupling. |
| Conditions | K3PO4 in DMAc at 100°C for 24 hours, followed by aqueous workup. |
For API manufacturers, purchasing this advanced intermediate collapses a multi-step, hazardous synthesis into a single, highly efficient condensation reaction.
The pre-methylated N2 position of 19686-05-6 acts as an inherent protecting group, directing electrophiles exclusively to the N5 indole nitrogen. When reacted with bulky electrophiles like methyl 4-(bromomethyl)benzoate, this compound achieves a 56% isolated yield of the pure N5-alkylated product in a single step [1]. Using an unsubstituted gamma-carboline would result in competing N2-alkylation, requiring at least two additional synthetic steps (protection and deprotection) to achieve the same regioselectivity [1].
| Evidence Dimension | Steps required for regioselective N5-alkylation |
| Target Compound Data | 1 step (direct alkylation, 56% yield) |
| Comparator Or Baseline | Unsubstituted gamma-carboline (requires ≥3 steps: N2-protection, N5-alkylation, N2-deprotection) |
| Quantified Difference | Saves a minimum of 2 synthetic steps and avoids the yield losses associated with protection/deprotection sequences. |
| Conditions | Base-catalyzed alkylation (e.g., general procedure B for HDAC6 inhibitor synthesis). |
Medicinal chemists can directly generate N5-substituted SAR libraries without wasting time and reagents on protecting group manipulations.
If a buyer considers synthesizing the core in-house, the 2,8-dimethyl substitution pattern is synthetically favored, yielding 86% during Fischer indole cyclization from p-tolylhydrazine [1]. However, other regioisomers perform poorly; for example, the 2,6-dimethyl isomer yields only 12%, and the 2,7-dimethyl isomer yields 67% under identical conditions [1]. Purchasing the verified 2,8-dimethyl core (19686-05-6) ensures 100% isomeric purity, bypassing the need to optimize cyclization conditions or separate complex reaction mixtures.
| Evidence Dimension | Fischer indole cyclization yield and isomeric purity |
| Target Compound Data | 86% yield (2,8-dimethyl core) |
| Comparator Or Baseline | 2,6-dimethyl core (12% yield) and 2,7-dimethyl core (67% yield) |
| Quantified Difference | +19% to +74% higher intrinsic formation yield, guaranteeing a highly stable and scalable core scaffold. |
| Conditions | Fischer indole synthesis using substituted arylhydrazines and N-methyl-4-piperidone. |
Procuring the pre-synthesized, purified compound eliminates the risk of regioisomeric contamination and the burden of optimizing low-yielding cyclization routes.
As demonstrated by the 80% single-step condensation yield, 19686-05-6 is the optimal starting material for the commercial manufacturing of Latrepirdine [1]. By reacting this intermediate directly with 2-methyl-5-vinyl-pyridine (MVP), process chemists can avoid the harsh acidic conditions of early-stage carboline synthesis, ensuring a cleaner impurity profile and streamlined downstream processing.
Because the N2 position is pre-methylated, this compound serves as an ideal scaffold for medicinal chemistry programs targeting neurodegenerative diseases or HDAC6 inhibition [2]. Researchers can perform direct, regioselective alkylation or Michael additions at the free N5 position to rapidly generate diverse structural analogs without the need for complex protecting group strategies.
For the development of next-generation, metabolically stable Latrepirdine analogs (such as deuterated dimebolin derivatives), this intermediate is essential [3]. It provides the exact structural framework required to couple with custom-synthesized, deuterium-labeled vinyl pyridines, a process that would be impossible if starting from the fully assembled, non-deuterated API.
Acute Toxic;Irritant